
2-Amino-3H-quinazolin-4-one
描述
2-氨基喹唑啉-4(3H)-酮是一种源自喹唑啉酮类的杂环化合物。该化合物因其多样的生物活性及其潜在的治疗应用而受到广泛关注。其特征在于喹唑啉酮核心在第二位上有一个氨基。
合成路线及反应条件:
可见光诱导缩合环化: 一种绿色高效的方法是,在可见光照射下,2-氨基苯甲酰胺与醛缩合。
传统方法: 传统的合成方法是在高温条件下,将邻氨基苯甲酸与甲酰胺或甲酸反应,生成2-氨基喹唑啉-4(3H)-酮。
工业生产方法: 工业生产通常采用传统方法,因为这些方法具有可扩展性和成本效益。反应条件经过优化,以确保最终产物的高产率和纯度。
反应类型:
氧化: 2-氨基喹唑啉-4(3H)-酮可以发生氧化反应,形成各种氧化衍生物。
还原: 还原反应可以将该化合物转化为其还原形式,其可能表现出不同的生物活性。
取代: 第二位的氨基可以参与取代反应,从而形成各种取代衍生物。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 常用的还原剂包括硼氢化钠和氢化铝锂。
取代: 取代反应通常在温和至中等条件下涉及卤化剂或亲核试剂。
主要生成产物:
科学研究应用
Anticancer Activity
Numerous studies have highlighted the anticancer properties of 2-amino-3H-quinazolin-4-one and its derivatives. These compounds exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), liver (HepG-2), and colorectal (HCT-116) cancers.
Case Studies
- Cytotoxicity Studies : Research demonstrated that quinazolinone derivatives showed IC50 values ranging from 5.70 to 18.60 µM against MCF-7 and HCT-116 cell lines, indicating significant anticancer activity. Notably, certain derivatives with 1,2,3-triazole and glycoside components exhibited enhanced potency compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The mechanism involves apoptosis induction and cell cycle arrest at the G1 phase, with upregulation of pro-apoptotic markers such as p53 and Bax in cancer cells . Molecular docking studies further elucidated the interaction of these compounds with key enzymes involved in cancer progression.
Table 1: Anticancer Activity of Quinazolinone Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound 6 | MCF-7 | 12.60 | Apoptosis induction |
Compound 10 | HCT-116 | 3.00 | Cell cycle arrest |
Compound 13 | MCF-7 | 5.70 | Upregulation of p53 |
Antimicrobial Properties
The antimicrobial activity of quinazolinone derivatives has also been extensively documented. These compounds demonstrate efficacy against a range of bacteria and fungi.
Case Studies
- Antibacterial Activity : Several studies reported that quinazolinone derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a specific derivative showed promising results against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : In addition to antibacterial effects, certain quinazolinones have shown antifungal activity against common pathogens such as Candida albicans.
Table 2: Antimicrobial Activity of Quinazolinone Derivatives
Compound | Microorganism | Activity |
---|---|---|
Compound A | Staphylococcus aureus | Effective |
Compound B | E. coli | Effective |
Compound C | Candida albicans | Moderate |
Anti-inflammatory Effects
Quinazolinone derivatives have been explored for their anti-inflammatory properties, which can be beneficial in treating various inflammatory diseases.
Case Studies
- Analgesic and Anti-inflammatory Studies : Research indicated that certain quinazolinone compounds exhibit analgesic effects comparable to standard anti-inflammatory drugs, providing a potential alternative for pain management .
Table 3: Anti-inflammatory Activity of Quinazolinone Derivatives
Compound | Model Used | Effect |
---|---|---|
Compound X | Carrageenan-induced edema model | Significant reduction in swelling |
Compound Y | Formalin test for pain | Comparable to ibuprofen |
Other Therapeutic Applications
Beyond the aforementioned applications, quinazolinones also show promise in other therapeutic areas:
Antiviral Activity
Some studies suggest that quinazolinones may possess antiviral properties, particularly against HIV and other viruses .
Neuroprotective Effects
Recent research indicates potential neuroprotective effects of certain quinazolinone derivatives, suggesting their use in neurodegenerative diseases .
Table 4: Summary of Therapeutic Applications
Application | Potential Compounds |
---|---|
Anticancer | Various quinazolinones |
Antimicrobial | Specific derivatives |
Anti-inflammatory | Selected compounds |
Antiviral | Certain derivatives |
Neuroprotective | Novel formulations |
作用机制
2-氨基喹唑啉-4(3H)-酮的作用机制取决于其应用。在抗菌活性方面,它靶向细菌酶并破坏细胞过程。 在抗癌应用中,它抑制参与细胞增殖和存活的特定激酶和信号通路 .
相似化合物的比较
2-氨基喹唑啉-4(3H)-酮因其多样的生物活性及其易于合成而独一无二。类似的化合物包括:
喹唑啉-4(3H)-酮: 第二位没有氨基,导致不同的生物活性。
2-甲基喹唑啉-4(3H)-酮: 将氨基用甲基取代会改变其化学性质和应用。
2-苯基喹唑啉-4(3H)-酮: 第二位存在苯基基团会显著改变其生物活性谱.
总之,2-氨基喹唑啉-4(3H)-酮是一种非常令人感兴趣的化合物,因为它具有多种应用和潜在的治疗益处。其独特的结构和反应性使其成为科学研究和工业应用中的一种有价值的化合物。
生物活性
2-Amino-3H-quinazolin-4-one is a member of the quinazolinone family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits a range of pharmacological properties, including anticancer, anti-inflammatory, analgesic, and antimicrobial effects. Below is a detailed exploration of its biological activity, supported by case studies and research findings.
Chemical Structure : The quinazolinone core structure consists of a fused benzene and pyrimidine ring system, which is crucial for its biological activity. Modifications at various positions on this core can enhance its therapeutic potential.
Structure-Activity Relationship : Research has shown that substituents at the 2 and 3 positions significantly influence the biological activity of quinazolinones. For instance, the introduction of different aryl or alkyl groups can improve potency against specific targets such as cancer cells or pathogens .
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound derivatives:
- Cytotoxicity Studies : A study reported that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The IC50 values ranged from 10 μM to 12 μM, indicating potent activity .
Compound | Cell Line | IC50 (μM) |
---|---|---|
A3 | PC3 | 10 |
A3 | MCF-7 | 10 |
A3 | HT-29 | 12 |
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis through pathways involving the epidermal growth factor receptor (EGFR) and other signaling molecules. For example, certain derivatives have been identified as effective EGFR inhibitors, which play a critical role in tumor growth .
Anti-inflammatory and Analgesic Properties
This compound has also been explored for its anti-inflammatory effects:
- Analgesic Activity : Compounds derived from this scaffold have been synthesized and tested for analgesic properties. One notable compound demonstrated comparable potency to diclofenac sodium, a standard analgesic drug, while exhibiting lower ulcerogenic potential .
Compound | Activity Type | Comparison Standard | Result |
---|---|---|---|
AS2 | Analgesic | Diclofenac | Moderately more potent |
AS2 | Ulcerogenic Potential | Aspirin | Mild ulcerogenic potential |
Antimicrobial Activity
The antimicrobial properties of quinazolinone derivatives have been well-documented:
- Bacterial Inhibition : Several studies have reported that modifications to the quinazolinone structure enhance its antibacterial efficacy against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The introduction of specific functional groups has been linked to improved antimicrobial activity .
Case Studies
- Anticancer Study : A recent investigation into a series of quinazolines revealed that compounds with specific substitutions showed enhanced cytotoxicity against multiple cancer cell lines. The study highlighted the importance of structural modifications in achieving desired biological effects .
- Anti-inflammatory Research : Another study focused on synthesizing novel 2-substituted amino derivatives, which were evaluated for their anti-inflammatory effects in animal models. Results indicated significant reductions in inflammation markers compared to control groups .
属性
IUPAC Name |
2-amino-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-4H,(H3,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTFBAXSPXZDKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60287618 | |
Record name | 2-Amino-3H-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60287618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20198-19-0 | |
Record name | 2-Amino-4(1H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20198-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 51782 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020198190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20198-19-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174024 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 20198-19-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51782 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-3H-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60287618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-3,4-dihydroquinazolin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-amino-3H-quinazolin-4-one a valuable building block for drug discovery?
A1: The this compound structure exhibits remarkable versatility, allowing for diverse chemical modifications. This adaptability enables researchers to fine-tune the molecule's properties and optimize its interactions with biological targets. For instance, researchers have successfully synthesized potent fibrinogen receptor antagonists by modifying the this compound core. []
Q2: The synthesis of 6-nitro-2-(4-Boc-piperazin-1-yl)-3H-quinazolin-4-one, a key intermediate in drug development, has been known to be complex. Are there any recent advancements in simplifying its production?
A2: Absolutely! A novel method utilizing a sequential C-N cross-coupling and intramolecular amidation process has emerged as a more efficient route for synthesizing 6-nitro-2-(4-Boc-piperazin-1-yl)-3H-quinazolin-4-one. This approach employs readily available starting materials, 2-bromo-5-nitrobenzoic acid methyl ester and 4-Boc-piperazine-1-carboxamidine, and leverages palladium catalysts to achieve high yields. [] The use of [(4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)-2-(2′-amino-1,1′-biphenyl)] palladium(II) methanesulfonate as a catalyst proved particularly effective. []
Q3: Beyond traditional synthetic methods, are there any alternative approaches for preparing this compound derivatives?
A3: Yes, researchers have successfully employed the tandem aza-Wittig reaction for the efficient synthesis of diverse this compound derivatives. [] This approach involves reacting iminophosphorane with aromatic isocyanate and a nucleophile under mild conditions. [] This method offers a streamlined and potentially more sustainable route to access a wider array of this compound analogs for further investigation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。